Ethyl 2,4-dibromo-5-fluorophenylacetate

Purity Specification Procurement-Grade Comparison Quality Control

Ethyl 2,4-dibromo-5-fluorophenylacetate (CAS 1807182-40-6) is a trisubstituted phenylacetate ester carrying bromine atoms at the 2- and 4-positions and a fluorine atom at the 5-position of the aromatic ring. With a molecular formula of C₁₀H₉Br₂FO₂ and a molecular weight of 339.98 g/mol, it belongs to the class of halogenated phenylacetate building blocks widely employed in medicinal chemistry and agrochemical intermediate synthesis.

Molecular Formula C10H9Br2FO2
Molecular Weight 339.98 g/mol
CAS No. 1807182-40-6
Cat. No. B1409950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,4-dibromo-5-fluorophenylacetate
CAS1807182-40-6
Molecular FormulaC10H9Br2FO2
Molecular Weight339.98 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CC(=C(C=C1Br)Br)F
InChIInChI=1S/C10H9Br2FO2/c1-2-15-10(14)4-6-3-9(13)8(12)5-7(6)11/h3,5H,2,4H2,1H3
InChIKeyIEKISRPWTJHHBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,4-dibromo-5-fluorophenylacetate (CAS 1807182-40-6): A Dual-Brominated, Fluorine-Tuned Phenylacetate Building Block for Selective Cross-Coupling and MedChem Libraries


Ethyl 2,4-dibromo-5-fluorophenylacetate (CAS 1807182-40-6) is a trisubstituted phenylacetate ester carrying bromine atoms at the 2- and 4-positions and a fluorine atom at the 5-position of the aromatic ring [1]. With a molecular formula of C₁₀H₉Br₂FO₂ and a molecular weight of 339.98 g/mol, it belongs to the class of halogenated phenylacetate building blocks widely employed in medicinal chemistry and agrochemical intermediate synthesis [1]. The compound's defining feature is the orthogonal reactivity inherent in its substitution pattern: two aryl bromine sites capable of undergoing sequential Pd-catalyzed cross-coupling reactions, combined with a single fluorine substituent that modulates electronic properties without serving as a competent leaving group under standard coupling conditions [2].

Why Ethyl 2,4-dibromophenylacetate or Methyl 2,4-dibromo-5-fluorophenylacetate Cannot Simply Substitute Ethyl 2,4-dibromo-5-fluorophenylacetate in Critical Synthetic Routes


A simple in-class replacement of ethyl 2,4-dibromo-5-fluorophenylacetate with its non-fluorinated counterpart (ethyl 2,4-dibromophenylacetate, CAS 77143-76-1) or its methyl ester analog (methyl 2,4-dibromo-5-fluorophenylacetate, CAS 1804933-86-5) introduces measurable deviations in critical physicochemical parameters that directly affect both synthetic utility and downstream biological performance [1][2]. The absence of the 5-fluoro substituent reduces the hydrogen bond acceptor count from 3 to 2 and increases computed logP by 0.1 units, altering the electronic landscape of the aryl ring for both reactivity tuning and target binding [1]. Switching to the methyl ester, while preserving the halogenation pattern, lowers logP by 0.4 units and eliminates one rotatable bond, which can significantly impact membrane permeability and conformational sampling in biological targets [2]. These seemingly modest numerical differences translate into divergent outcomes in sequential cross-coupling selectivity, intermediate purification characteristics, and structure-activity relationship (SAR) studies.

Ethyl 2,4-dibromo-5-fluorophenylacetate: Head-to-Head Procurement and Property Comparison Against Closest Analogs


Vendor Purity Specification: MolCore's 98% NLT vs. AKSci's Standard 95% – Direct Procurement-Grade Differentiation

Ethyl 2,4-dibromo-5-fluorophenylacetate is commercially available at a purity specification of NLT 98% from MolCore (Catalog MC109045), representing a 3-percentage-point advantage over the standard 95% minimum purity specification offered by AKSci (Catalog 3926EG) and other major vendors . This 98% NLT specification translates to a maximum total impurity burden of ≤2%, compared to ≤5% for the 95% grade — a 2.5-fold reduction in potential contaminants that is meaningful for reaction stoichiometry control and downstream intermediate quality in multi-step pharmaceutical syntheses .

Purity Specification Procurement-Grade Comparison Quality Control

Computed LogP Differentiation: Fluorine-Containing Target (XLogP3 3.6) vs. Non-Fluorinated Ethyl 2,4-Dibromophenylacetate (XLogP3 3.7)

The computed XLogP3-AA value for ethyl 2,4-dibromo-5-fluorophenylacetate is 3.6, compared to 3.7 for the non-fluorinated analog ethyl 2,4-dibromophenylacetate (CAS 77143-76-1, CID 12754876) [1][2]. Although the difference of -0.1 logP units appears modest, it is accompanied by an increase in hydrogen bond acceptor (HBA) count from 2 to 3, attributable to the fluorine atom acting as a weak HBA [1]. In medicinal chemistry, fluorine substitution that simultaneously reduces lipophilicity while increasing HBA capacity is a well-established strategy for improving ligand efficiency metrics and reducing non-specific protein binding [3].

Lipophilicity Physicochemical Properties Drug-Likeness

Ester Group Impact on Conformational Flexibility: Ethyl Ester (4 Rotatable Bonds) vs. Methyl Ester (3 Rotatable Bonds) Comparison

Ethyl 2,4-dibromo-5-fluorophenylacetate possesses 4 rotatable bonds versus 3 for its methyl ester analog (methyl 2,4-dibromo-5-fluorophenylacetate, CAS 1804933-86-5, CID 121228111) [1][2]. This additional rotatable bond, contributed by the ethyl ester's ethoxy group, provides the molecule with an additional degree of conformational freedom that can be critical for sampling productive binding poses in protein active sites. The computed XLogP3 values further diverge: 3.6 for the ethyl ester versus 3.2 for the methyl ester, indicating that the ethyl ester maintains a higher, potentially more membrane-permeable lipophilicity profile [1][2].

Conformational Flexibility Ester Variation Molecular Recognition

Orthogonal Cross-Coupling Reactivity: Chemoselective Functionalization Enabled by the 2,4-Dibromo-5-Fluoro Substitution Pattern

The 2,4-dibromo-5-fluoro substitution pattern on the phenylacetate scaffold enables programmed, sequential Pd-catalyzed cross-coupling because the C–Br bonds are orders of magnitude more reactive than the C–F bond under standard Suzuki, Stille, or Negishi conditions [1]. In contrast, the non-fluorinated analog (ethyl 2,4-dibromophenylacetate) possesses only two reactive bromine sites and lacks the electronic tuning provided by the fluorine substituent, which can influence the regioselectivity of the first coupling event through inductive and resonance effects [2]. Compounds bearing the monobromo analog (e.g., ethyl 2-(2-bromo-5-fluorophenyl)acetate, CAS 1214910-61-8, MW 261.09 g/mol) offer only a single cross-coupling handle, severely limiting downstream diversification potential [3]. The hierarchical reactivity of aryl halides in Pd-catalyzed cross-coupling follows the established order: C–I > C–Br ≫ C–Cl > C–F [1], meaning the two bromine atoms can be sequentially addressed through judicious choice of catalyst and conditions, while the fluorine atom remains inert, serving as a stable electronic modulator throughout the synthetic sequence [1].

Chemoselective Cross-Coupling Orthogonal Reactivity Sequential Functionalization

Ethyl 2,4-dibromo-5-fluorophenylacetate: Evidence-Backed Application Scenarios for Selective Procurement and Synthetic Planning


Sequential Divergent Library Synthesis via Chemoselective Suzuki–Miyaura Cross-Coupling

For medicinal chemistry teams constructing focused libraries of trisubstituted phenylacetate derivatives, ethyl 2,4-dibromo-5-fluorophenylacetate serves as a privileged scaffold enabling two sequential Suzuki couplings at the C–Br sites while the C–F bond remains inert, providing a stable electronic handle throughout the synthetic sequence [1]. The target compound's two bromine sites permit divergent functionalization — for example, coupling at the sterically less hindered 4-position first, followed by functionalization at the 2-position — yielding structurally diverse analogs from a single starting material. This contrasts sharply with the monobromo analog (ethyl 2-(2-bromo-5-fluorophenyl)acetate), which terminates after a single coupling step, and the non-fluorinated analog, which lacks the electronic influence of fluorine on the aryl ring electronics during and after coupling [1].

Lead Optimization Programs Requiring Fluorine-Mediated Modulation of ADME Properties

In hit-to-lead and lead optimization programs where tuning of absorption, distribution, metabolism, and excretion (ADME) properties is critical, the 5-fluoro substituent on ethyl 2,4-dibromo-5-fluorophenylacetate provides a measurable advantage over the non-fluorinated comparator [1]. With a computed XLogP3 of 3.6 and three hydrogen bond acceptor atoms, the fluorinated compound offers a dual benefit of reduced lipophilicity (ΔXLogP3 = -0.1 vs. non-fluorinated analog) and increased HBA capacity (ΔHBA = +1), both of which are associated with improved metabolic stability and reduced off-target binding in accord with established fluorine-mediated drug design principles [1][2]. The ethyl ester further contributes a higher logP (+0.4 vs. methyl ester) for enhanced membrane permeability, making it the preferred choice for targets with intracellular localization requirements [1].

Multi-Step Pharmaceutical Intermediate Synthesis Requiring High Purity Specifications

For process chemistry groups scaling up synthetic routes for preclinical candidate supply, the availability of ethyl 2,4-dibromo-5-fluorophenylacetate at NLT 98% purity from qualified vendors such as MolCore (Catalog MC109045) provides a 2.5-fold reduction in total impurity burden compared to the standard 95% grade from other suppliers [1]. This higher purity specification is particularly important when the compound is used as a late-stage intermediate, where accumulated impurities from early steps can propagate and compromise the purity profile of the final API candidate. The documented 98% NLT specification reduces the need for additional chromatographic purification steps prior to critical cross-coupling reactions, improving overall process mass intensity and yield [1].

Structure-Activity Relationship (SAR) Studies Comparing Ester Prodrug Forms

In SAR campaigns exploring ester-based prodrug strategies, the head-to-head comparison between ethyl 2,4-dibromo-5-fluorophenylacetate (4 rotatable bonds, XLogP3 3.6) and its methyl ester analog (3 rotatable bonds, XLogP3 3.2) provides useful differentiation data for selecting the optimal ester form [1]. The ethyl ester's additional conformational freedom and higher lipophilicity may confer superior cell permeability and target engagement for intracellular protein targets, while the methyl ester's lower logP could be advantageous for targets with strict solubility requirements or for reducing non-specific membrane partitioning. Having both quantitative parameters for direct comparison guides the ester selection decision with data rather than empirical trial [1].

Quote Request

Request a Quote for Ethyl 2,4-dibromo-5-fluorophenylacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.